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3-Chloro-1,2-propanediol - 96-24-2

3-Chloro-1,2-propanediol

Catalog Number: EVT-460961
CAS Number: 96-24-2
Molecular Formula: C3H7ClO2
HOCH2CHOHCH2Cl

C3H7ClO2
Molecular Weight: 110.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-1,2-propanediol (3-MCPD) is a chlorinated organic compound commonly found as a contaminant in various food products. [, , ] It is classified as a processing contaminant, meaning it is not intentionally added to food but forms during food manufacturing processes. [, ] Scientific research focuses on understanding its formation mechanisms, analytical detection methods, potential health risks, and mitigation strategies. [, , ]

Future Directions
  • Further Elucidation of its Formation Mechanisms: While some formation pathways are understood, more research is needed to fully comprehend the factors influencing 3-MCPD formation during food processing and to develop effective mitigation strategies. [, , ]
  • Development of Sensitive and Specific Analytical Methods: Continued efforts are required to improve the sensitivity, accuracy, and efficiency of analytical methods for detecting and quantifying 3-Chloro-1,2-propanediol and its esters in various food matrices. [, , , ]
  • Comprehensive Toxicity Assessment: More research is needed to fully characterize the potential health risks of 3-Chloro-1,2-propanediol and its esters in humans, including long-term exposure effects and potential carcinogenic mechanisms. [, , , ]
  • Exploration of Bioremediation Strategies: Further research into the biodegradation of 3-Chloro-1,2-propanediol by microorganisms could lead to developing efficient and sustainable bioremediation strategies for contaminated food products and environments. [, , ]
  • Investigation of Alternative Synthetic Routes: Exploring alternative synthetic pathways for compounds currently derived from 3-Chloro-1,2-propanediol could provide safer and more sustainable production methods. [, ]

Epichlorohydrin

Relevance: Epichlorohydrin is a direct precursor to 3-chloro-1,2-propanediol. The hydrolysis of epichlorohydrin, either through chemical or enzymatic processes, yields 3-chloro-1,2-propanediol. Several studies investigate the preparation of enantiomerically pure 3-chloro-1,2-propanediol using epichlorohydrin as a starting material. This relationship is highlighted in studies focusing on the kinetic resolution of racemic epichlorohydrin to obtain (S)-(+)-epichlorohydrin, with (R)-(-)-3-chloro-1,2-propanediol as a valuable byproduct [, , ].

Glycidol

Relevance: Glycidol is structurally similar to both epichlorohydrin and 3-chloro-1,2-propanediol. It can be produced from 3-chloro-1,2-propanediol via dehydrohalogenation [, ]. This close relationship makes glycidol a relevant compound in research exploring alternative synthetic routes for these compounds and their applications.

3-Chloro-1,2-propanediol Fatty Acid Esters (3-MCPDEs)

Relevance: 3-MCPDEs are directly derived from 3-chloro-1,2-propanediol. These esters can form during food processing, particularly at high temperatures in the presence of lipids and chloride ions [, , ]. Research focuses on understanding the formation, occurrence, analysis, and potential health risks associated with 3-MCPDEs in various food matrices.

1,3-Dichloro-2-propanol (DCP)

Relevance: 1,3-dichloro-2-propanol is structurally similar to 3-chloro-1,2-propanediol. Both compounds are often found as byproducts in hydrolyzed vegetable proteins [, ]. Research highlights their co-occurrence and explores methods for their simultaneous analysis. The enzymatic conversion of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by certain microorganisms is also an area of interest [, ].

Glycerol

Relevance: Glycerol shares a structural resemblance with 3-chloro-1,2-propanediol, with the chlorine atom in 3-chloro-1,2-propanediol replaced by a hydroxyl group in glycerol. This similarity influences their chemical properties and reactivity [, ]. Some studies explore the use of glycerol as a carbon source in microbial transformations involving 3-chloro-1,2-propanediol [].

Levodropropizine

Relevance: Levodropropizine can be synthesized using (R)-3-chloro-1,2-propanediol as a chiral starting material []. This highlights the versatility of 3-chloro-1,2-propanediol as a building block in the synthesis of valuable pharmaceutical compounds.

Polyglyceryl Dodecylamine Surfactants

Compound Description: Polyglyceryl dodecylamine surfactants are a class of nonionic surfactants synthesized from dodecylamine and glycidol. They find applications in various industries due to their excellent emulsifying, wetting, and foaming properties [].

2-Bromo-2-nitro-1,3-propanediol

Relevance: This compound is investigated alongside 3-chloro-1,2-propanediol in the synthesis of energetic polyurethane elastomers []. Although structurally different, their use in this context emphasizes the exploration of alternative compounds with potential applications in the field of energetic materials.

Source

3-Chloro-1,2-propanediol is often formed as a byproduct during the hydrolysis of vegetable proteins using hydrochloric acid. This process can lead to the formation of chlorinated propanols, including 3-chloro-1,2-propanediol and 1,3-dichloro-2-propanol . Its formation is particularly noted in the production of flavor enhancers and other food additives.

Classification

The compound belongs to the class of chlorinated alcohols and is categorized as a food contaminant due to its occurrence in various food processing methods. It is also classified under environmental pollutants due to its persistence and potential toxicity.

Synthesis Analysis

Methods

There are several synthetic routes for producing 3-chloro-1,2-propanediol:

  1. Epoxidation followed by Hydrolysis: This method involves the epoxidation of chloropropene using hydrogen peroxide in the presence of a phase transfer catalyst. The resulting epoxy chloropropane undergoes hydrolysis to yield 3-chloro-1,2-propanediol .
    • Reaction Steps:
      • Epoxidation: Chloropropene reacts with hydrogen peroxide at controlled temperatures (40-65 °C) and pressure (0.1-1 MPa) for several hours.
      • Hydrolysis: The epoxide is then hydrolyzed under acidic conditions.
  2. Direct Hydrolysis: Another method involves the hydrolysis of chloropropylene oxide using cation exchange resins as catalysts, leading to high-purity yields .

Technical Details

The synthesis typically requires strict control over reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. For instance, using a molar ratio of chloropropene to hydrogen peroxide between 1.5 and 4.5:1 can significantly influence the efficiency of the epoxidation step .

Molecular Structure Analysis

Data

  • CAS Number: 96-24-2
  • Molecular Formula: C3H7ClO2\text{C}_3\text{H}_7\text{ClO}_2
  • Molecular Weight: 110.54 g/mol
Chemical Reactions Analysis

Reactions

3-Chloro-1,2-propanediol can participate in several chemical reactions:

  1. Dehalogenation: The compound can be dehalogenated by microbial enzymes, leading to the production of glycidol, which is a known mutagen .
  2. Oxidation: It may undergo oxidation to form beta-chlorolactic acid and further degradation products such as oxalic acid .

Technical Details

The reactions involving 3-chloro-1,2-propanediol often require specific conditions such as pH adjustments or the presence of catalysts to facilitate transformation while minimizing byproducts.

Mechanism of Action

Process

The mechanism by which 3-chloro-1,2-propanediol exerts its effects in biological systems primarily involves metabolic pathways that lead to its conversion into reactive intermediates. These intermediates can interact with cellular macromolecules, potentially causing mutagenic effects.

Data

Research indicates that microbial enzymes can convert haloalcohols like 3-chloro-1,2-propanediol into more reactive forms that may contribute to toxicity and carcinogenicity in certain biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless transparent liquid
  • Boiling Point: Approximately 200 °C
  • Density: About 1.14 g/cm³

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Relatively stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant analytical methods for detection include gas chromatography coupled with mass spectrometry (GC-MS), which can achieve detection limits in parts-per-billion ranges for food safety assessments .

Applications

Scientific Uses

3-Chloro-1,2-propanediol is primarily studied within food science due to its role as a contaminant in hydrolyzed vegetable proteins. Regulatory bodies have recommended monitoring its levels in food products due to potential health risks associated with consumption at elevated levels. Additionally, it serves as a subject for research into detoxification processes and metabolic pathways involving halogenated compounds.

Introduction to 3-Chloro-1,2-Propanediol

Historical Context and Discovery

The history of 3-chloro-1,2-propanediol is intrinsically linked to industrial chemistry developments in the early 20th century. First characterized during the 1920s, its initial large-scale production leveraged the reaction of allyl alcohol or glycerol with chlorine and water at 50–60°C, yielding approximately 88% monochlorohydrins alongside dichlorohydrin impurities. By mid-century, industrial production methods evolved significantly:

  • Anhydrous Synthesis: Developed in the 1950s, this method involved reacting glycerol with hydrogen chloride gas under acetic acid catalysis, achieving higher purity (85–88% yield) while minimizing dichlorinated byproducts. [1]
  • Early Industrial Applications: Throughout the 1940s-1970s, 3-MCPD found primary use as a freezing-point depressant in dynamite formulations and as a precursor for dye intermediates. The Merck Index (2010) documents these applications, noting its role in specialty chemical manufacturing before its emergence as a food contaminant. [1] [4]

The compound's transition from intentional product to unintended contaminant became evident in the 1970s when researchers identified its formation during hydrochloric acid hydrolysis of vegetable proteins—a process used to produce hydrolyzed vegetable protein (HVP) flavor enhancers. This discovery coincided with toxicological studies revealing its reproductive toxicity in rodents, prompting initial regulatory scrutiny. A pivotal moment occurred in 2000 when a UK survey detected 3-MCPD (>50% samples) in soy sauces, triggering global investigations. Subsequent studies confirmed widespread contamination in Asian sauces (oyster, hoisin) with levels reaching 93,000 μg/kg—700-fold higher than emerging safety thresholds. These incidents catalyzed international efforts to understand and mitigate 3-MCPD formation during food processing, fundamentally shifting its industrial narrative from chemical commodity to contaminant. [1] [4]

Table 1: Key Historical Milestones in 3-MCPD Understanding

TimeframeEventSignificance
1920sInitial chemical characterizationEstablishment of synthesis routes
1940s-1970sIndustrial use in dynamites/dyesCommercial production scaling
1970sDiscovery in acid-HVPsRecognition as process contaminant
2000-2002UK/FSANZ soy sauce surveysImplementation of 20 μg/kg regulatory limits
2010sDetection in refined oilsExpansion to lipid-rich matrices

Structural Characteristics and Isomerism

3-Chloro-1,2-propanediol possesses a three-carbon backbone with chlorine and hydroxyl groups positioned at C1 and C2/C3, respectively, creating a chiral center at C2. This structure underpins its physicochemical behavior and analytical challenges:

  • Isomerism: The compound exists as R- and S-enantiomers due to its chiral carbon. The racemic mixture predominates in industrial production, but enantioselective synthesis is achievable—as demonstrated in US Patent 4,313,008, which describes enzymatic resolution yielding >98% enantiopure (S)-3-MCPD. Toxicologically, the enantiomers exhibit divergent effects: the (S)-isomer associates with antifertility effects via glycolytic enzyme inhibition in spermatozoa, while the (R)-isomer causes nephrotoxicity and diuresis. [2] [6]
  • Physicochemical Properties: 3-MCPD is a viscous, colorless liquid (density: 1.3218 g/cm³ at 20°C) with a characteristic pleasant odor, turning straw-colored upon decomposition. It exhibits high water solubility due to its polar diol structure and miscibility with alcohols, acetone, and diethyl ether. Thermal decomposition occurs near 213°C, with boiling at 114–120°C under standard pressure. Its vapor pressure ranges from 0.195–5.445 mmHg (50–100°C), influencing industrial handling protocols. [1] [5] [10]
  • Analytical Challenges: Detection of trace 3-MCPD is complicated by its low molecular weight, lack of chromophore, and high polarity. Early methods (GC without derivatization) yielded poor sensitivity (>0.02 mg/kg). Modern approaches employ derivatization prior to GC-MS:
  • Phenylboronic Acid (PBA): Forms cyclic derivatives extractable into n-hexane (German standard method)
  • Heptafluorobutyrylimidazole (HFBI): Allows simultaneous 3-MCPD and 1,3-DCP analysis (AOAC Official Method 2001.01)
  • LC-MS/MS: Direct analysis of intact fatty acid esters (bound 3-MCPD) in oils/fats [1] [3]

Table 2: Comparative Physicochemical Properties of 3-MCPD

PropertyValueAnalytical Significance
Molecular Weight110.54 g/molLimits MS detection sensitivity
Boiling Point114–120°CComplicates GC analysis
Refractive Index1.4831 (20°C)Useful for purity verification
SolubilityWater, alcohols, ethers, acetoneFacilitates aqueous extraction
ChiralityR/S enantiomersRequires chiral chromatography for resolution

Global Regulatory Landscape

The regulatory framework for 3-chloro-1,2-propanediol reflects its dual identity as industrial chemical and food contaminant, with standards varying significantly across jurisdictions and product categories:

  • Food and Beverages: Following the 2001 soy sauce contamination crisis, the European Commission established the first maximum level (20 μg/kg) for 3-MCPD in liquid condiments. Subsequent regulations expanded to include:
  • Vegetable Oils/Fats: EU Regulation 2020/1322 limits 3-MCPD esters to 1,250 μg/kg (palm oil) and 750 μg/kg (other oils), expressed as 3-MCPD equivalents.
  • Infant Formula: EFSA mandates maximum glycidyl esters at 75 μg/kg (powder) and 10 μg/kg (liquid), indirectly controlling 3-MCPD via process mitigation.
  • Group Standards: JECFA established a Provisional Maximum Tolerable Daily Intake (PMTDI) of 4 μg/kg bw for combined 3-MCPD and esters, while EFSA's stricter TDI is 2 μg/kg bw. [1] [3] [4]
  • Industrial Chemicals: OSHA and EPA regulate workplace exposure (UN 2689), focusing on handling precautions for its acute toxicity (oral rat LD₅₀: 150 mg/kg). REACH classification as Repr. 1B (H360D) restricts use in cosmetics. Conversely, pharmaceutical applications persist under GMP controls, leveraging its role in synthesizing beta-blockers and antiviral agents. [4] [7]
  • Regional Variations:
  • North America: FDA monitors 3-MCPD in soy products via CPG 555.450 but lacks specific oil limits.
  • Asia-Pacific: FSANZ Standard 1.4.1 maintains 20 μg/kg in soy sauces; China's GB 2762 sets 200 μg/kg for brewed vinegars.
  • MERCOSUR: Resolution GMC 15/19 aligns with EU oil thresholds. [3] [4] [7]

Table 3: Global Regulatory Thresholds for 3-MCPD in Selected Products

RegionProduct CategoryMaximum LevelBasis
European UnionSoy sauce20 μg/kgEC 1881/2006
European UnionPalm oil1,250 μg/kgEU 2020/1322
FSANZSoy sauce0.02 mg/kgStandard 1.4.1
ChinaSoy sauce200 μg/kgGB 2762
United StatesHydrolyzed proteinsGuidance onlyCPG 555.450
GlobalInfant formula75 μg/kg glycidyl estersCodex STAN 193

Market dynamics reflect regulatory stringency, with pharmaceutical-grade (>99% pure) 3-MCPD commanding premium pricing in North America (25% market share) and Asia-Pacific dominating production (40% share). Growth projections indicate a 5.5% CAGR (2026–2033), driven by pharmaceutical intermediates and constrained by food safety regulations. [7]

Properties

CAS Number

96-24-2

Product Name

3-Chloro-1,2-propanediol

IUPAC Name

3-chloropropane-1,2-diol

Molecular Formula

C3H7ClO2
HOCH2CHOHCH2Cl

C3H7ClO2

Molecular Weight

110.54 g/mol

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2

InChI Key

SSZWWUDQMAHNAQ-UHFFFAOYSA-N

SMILES

C(C(CCl)O)O

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
9.05 M
SOL IN WATER, ALCOHOL, & ETHER
Immiscible with oils
Soluble in oxygenated solvents
Miscible in water
1000 mg/mL at 20 °C
Solubility in water: miscible

Synonyms

3 Chloro 1,2 propanediol
3 Chloropropanediol
3 Monochloropropane 1,2 diol
3-Chloro-1,2-propanediol
3-Chloropropanediol
3-MCPD
3-monochloropropane-1,2-diol
alpha Chlorhydrin
alpha Chlorohydrin
alpha-Chlorhydrin
alpha-Chlorohydrin
alpha-Monochlorohydrin, Glycerol
Glycerol alpha Monochlorohydrin
Glycerol alpha-Monochlorohydrin
U 5897
U-5897
U5897

Canonical SMILES

C(C(CCl)O)O

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